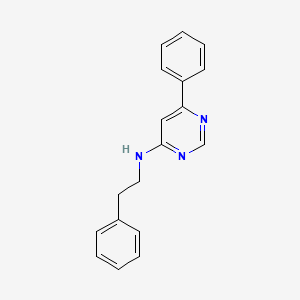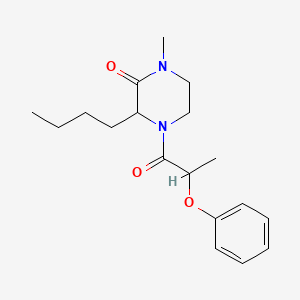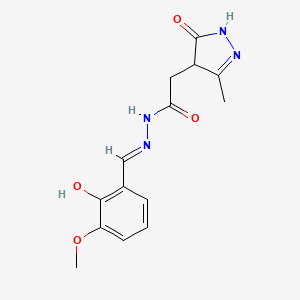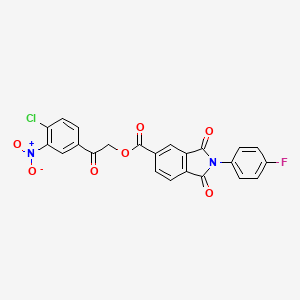
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine, also known as PEP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PEP has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, this compound has shown anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.
Mechanism of Action
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine exerts its pharmacological effects by interacting with various molecular targets. It inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. This compound also activates the Nrf2 pathway, which plays a critical role in antioxidant defense. Moreover, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes. It reduces the production of reactive oxygen species (ROS) and inhibits lipid peroxidation, which are associated with oxidative stress. This compound also decreases the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable under different conditions and can be stored for a long time. However, this compound has some limitations as well. It is not water-soluble, which can limit its use in aqueous solutions. This compound also requires further optimization for its pharmacokinetic and pharmacodynamic properties.
Future Directions
For 6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine research include developing this compound-based drugs for inflammatory diseases and exploring its anticancer properties.
Synthesis Methods
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-phenylethylamine with ethyl acetoacetate to form 2-phenylethylacetoacetamide. The amide group is then substituted with 6-chloropyrimidine using potassium carbonate as a base to form the final product, this compound.
properties
IUPAC Name |
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-3-7-15(8-4-1)11-12-19-18-13-17(20-14-21-18)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDSCKZRJOINJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6020528.png)

![3-(4-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020558.png)
![2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6020563.png)
![3-(4-chlorophenyl)-7-(3-hydroxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6020570.png)

![1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6020575.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020580.png)

![4-(4-bromophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020591.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6020595.png)

![N-[2-(3-fluorophenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6020614.png)
![1-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B6020616.png)